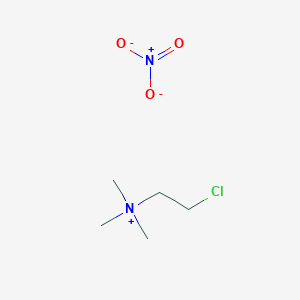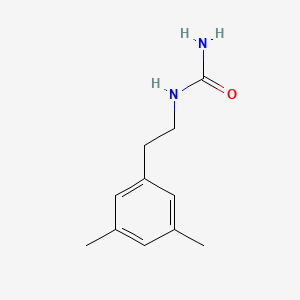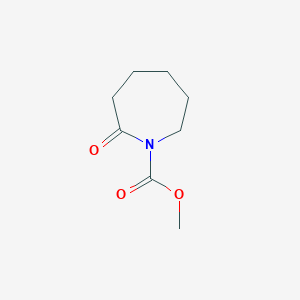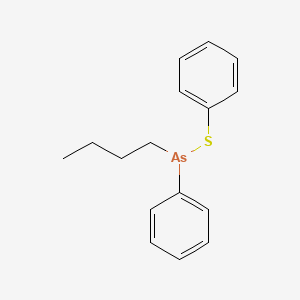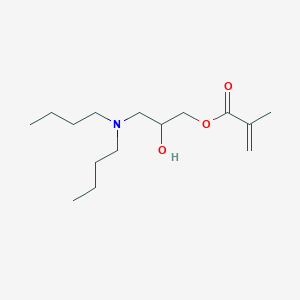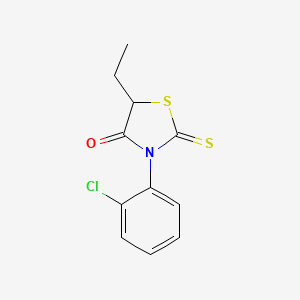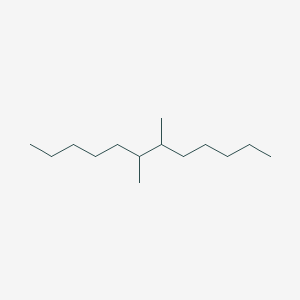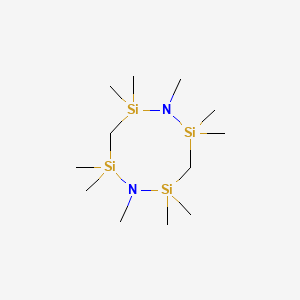
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the sulfonylation of a suitable benzene derivative, followed by bromination and fluorination reactions. For instance, a benzene derivative can be sulfonylated using chlorosulfonic acid, followed by bromination with bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Electrophilic and Nucleophilic Additions: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reaction conditions often involve solvents such as acetonitrile or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with a thiol can produce a sulfonate.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The bromomethyl group can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonyl fluoride group.
4-Bromomethyl-2-nitrotoluene: Contains a nitro group instead of a sulfonyl fluoride group.
2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a bromomethyl group .
Uniqueness
2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology and materials science.
Propriétés
Numéro CAS |
25300-34-9 |
|---|---|
Formule moléculaire |
C7H5BrClFO2S |
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4H2 |
Clé InChI |
NTDBGUKLWMDQCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


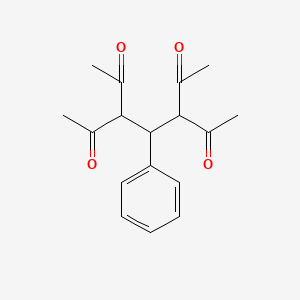


![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
